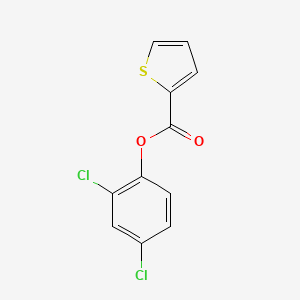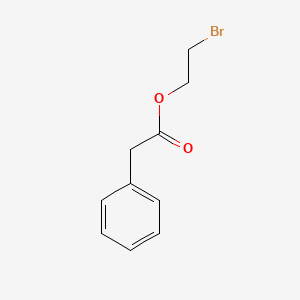
2-Bromoethyl 2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoethyl 2-phenylacetate: is an organic compound with the molecular formula C10H11BrO2 . It is a derivative of phenylacetic acid, where the hydrogen atom in the ethyl group is replaced by a bromine atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethyl 2-phenylacetate typically involves the esterification of phenylacetic acid with 2-bromoethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2-Bromoethyl 2-phenylacetate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to 2-phenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used.
Major Products:
Substitution Reactions: Products include various substituted phenylacetates depending on the nucleophile used.
Reduction Reactions: The major product is 2-phenylethanol.
Aplicaciones Científicas De Investigación
Chemistry: 2-Bromoethyl 2-phenylacetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It is also used in the synthesis of enzyme inhibitors that target specific metabolic pathways .
Medicine: this compound is a precursor in the synthesis of certain pharmaceuticals, including drugs with anti-inflammatory and analgesic properties. It is also used in the development of prodrugs that are activated in vivo to release the active drug .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It is also employed in the synthesis of fragrances and flavoring agents .
Mecanismo De Acción
The mechanism of action of 2-Bromoethyl 2-phenylacetate involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the molecule is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce the phenylacetate moiety into target molecules .
Comparación Con Compuestos Similares
Ethyl 2-bromophenylacetate: Similar in structure but with an ethyl group instead of a bromoethyl group.
2-Bromoethyl acetate: Lacks the phenyl group, making it less versatile in organic synthesis.
2-Bromoethyl benzoate: Contains a benzoate group instead of a phenylacetate group, leading to different reactivity and applications.
Uniqueness: 2-Bromoethyl 2-phenylacetate is unique due to its combination of the phenylacetate moiety and the bromoethyl group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
6282-47-9 |
|---|---|
Fórmula molecular |
C10H11BrO2 |
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
2-bromoethyl 2-phenylacetate |
InChI |
InChI=1S/C10H11BrO2/c11-6-7-13-10(12)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clave InChI |
ZWWGBCATTSMQFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1-({4-[4-(3-phenylprop-2-en-1-yl)piperazine-1-carbonyl]phenyl}methyl)-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14723291.png)
![2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14723297.png)
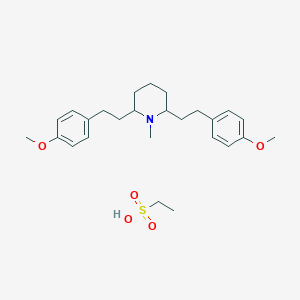

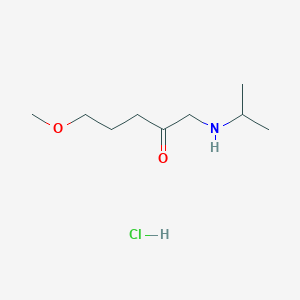
![Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate](/img/structure/B14723333.png)
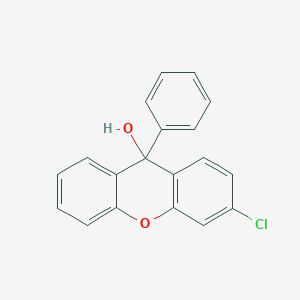
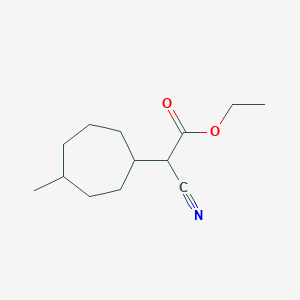
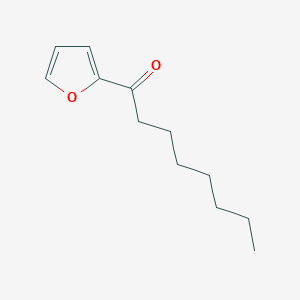
![3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid](/img/structure/B14723362.png)
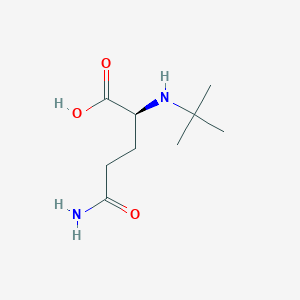
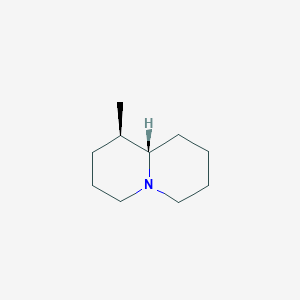
![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
